molecular formula C6H11NO4S B3098770 1-Methanesulfonylpyrrolidine-3-carboxylic acid CAS No. 1342690-59-8

1-Methanesulfonylpyrrolidine-3-carboxylic acid

Cat. No. B3098770
CAS RN: 1342690-59-8
M. Wt: 193.22 g/mol
InChI Key: MNRXMPRVFBDVJX-UHFFFAOYSA-N
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Description

1-Methanesulfonylpyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 1342690-59-8 . It has a molecular weight of 193.22 . The IUPAC name for this compound is 1-(methylsulfonyl)-3-pyrrolidinecarboxylic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Methanesulfonylpyrrolidine-3-carboxylic acid is 1S/C6H11NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Methanesulfonylpyrrolidine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 193.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Catalytic Applications

1-Methanesulfonylpyrrolidine-3-carboxylic acid finds application in various catalytic processes. For instance, methanesulfonic acid, a related compound, has been used effectively for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids (Sharghi & Asemani, 2009). Similarly, it has been utilized in the esterification of carboxylic acids with alkyl halides catalyzed by fluoride ions in ionic liquids, showcasing its versatility in mild and green chemical processes (Brinchi, Germani, & Savelli, 2003).

Synthesis of Benzoxazoles

In the field of organic synthesis, methanesulfonic acid has been shown to be a highly effective catalyst for the synthesis of 2-substituted benzoxazoles, illustrating the broader application of methanesulfonate derivatives in chemical synthesis (Kumar, Rudrawar, & Chakraborti, 2008).

Cyclization Reactions

The compound also finds use in cyclization reactions. Methanesulfonic acid, for example, has been used for cyclization of 3-arylpropanoic and 4-arylbutanoic acids to produce 1-indanones and 1-tetralones, demonstrating the utility of related compounds in facilitating complex organic reactions (Premasagar, Palaniswamy, & Eisenbraun, 1981).

Oxidation Processes

Methanesulfonic acid and its derivatives are also instrumental in oxidation processes. For instance, a combination of methanesulfonic acid and sodium nitrite has been used for the oxidation of 1,4-dihydropyridines to pyridine derivatives, highlighting the role of such compounds in oxidation reactions (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).

Environmental Applications

In the environmental sector, methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur, formed in significant quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide (Kelly & Murrell, 1999). This aspect demonstrates the environmental relevance of methanesulfonate compounds.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment as required .

properties

IUPAC Name

1-methylsulfonylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRXMPRVFBDVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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